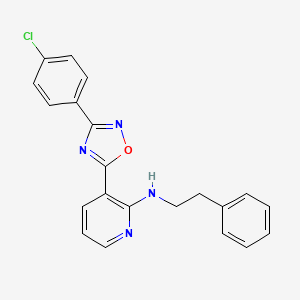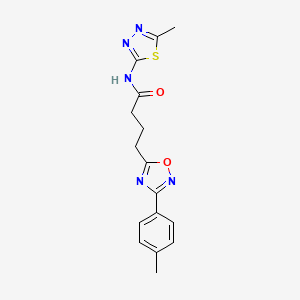
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide, also known as DMQA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMQA is a member of the hydroxyquinoline family of compounds and has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学研究应用
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has also been shown to possess antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. In addition, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has been shown to possess anticancer properties and has been studied for its potential use in cancer therapy.
作用机制
The exact mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide is not fully understood. However, it is believed that N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide exerts its biological activities through the modulation of various signaling pathways and the inhibition of key enzymes involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce the levels of reactive oxygen species (ROS) in cells. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has also been shown to induce apoptosis in cancer cells and to inhibit cancer cell proliferation.
实验室实验的优点和局限性
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It is also relatively non-toxic and has been shown to have low cytotoxicity in vitro. However, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has some limitations for use in lab experiments. It is poorly soluble in water, which can limit its use in certain assays. In addition, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
未来方向
There are several future directions for the study of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide. One area of research is the development of novel N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide derivatives with improved solubility and efficacy. Another area of research is the study of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide in animal models to determine its potential therapeutic applications in vivo. In addition, the mechanisms of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide need to be further elucidated to fully understand its biological activities. Finally, the potential use of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide in combination with other therapeutic agents for the treatment of various diseases should be explored.
合成方法
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenylamine with 2-hydroxy-3-formylquinoline, followed by a reduction step and subsequent acetylation. The resulting compound is purified through column chromatography to yield N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide in high purity.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-8-9-14(2)19(10-13)22(15(3)23)12-17-11-16-6-4-5-7-18(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOXYBSGHVIREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


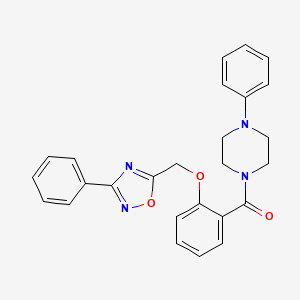


![N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7715234.png)
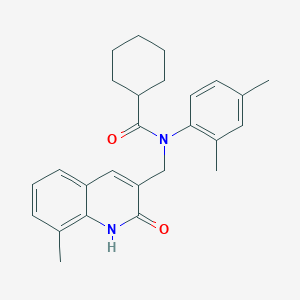
![4-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715246.png)
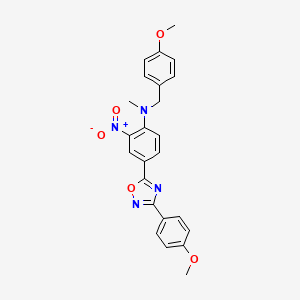
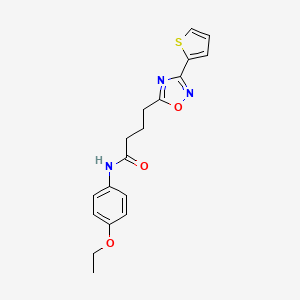
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715253.png)
![N-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715262.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7715269.png)
